molecular formula C10H16BrNOS B13246703 [(5-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine

[(5-Bromothiophen-2-yl)methyl](4-methoxybutyl)amine

Cat. No.: B13246703
M. Wt: 278.21 g/mol
InChI Key: PYKBGZLZYBXFFA-UHFFFAOYSA-N
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Description

Table 1: Selected Bond Lengths and Angles

Parameter Value (Å or °)
C(Thiophene)–Br 1.87 ± 0.02
C–N (amine) 1.47 ± 0.01
C–O (methoxy) 1.43 ± 0.01
Thiophene S–C2–C3 angle 112.4°
N–C–C–O dihedral angle 178.3°

The bromine atom at the 5-position of the thiophene ring induces a slight distortion in the aromatic system, with C–S–C bond angles contracting to 111.6° compared to unsubstituted thiophenes (112.4°). The 4-methoxybutyl chain adopts an extended anti conformation, minimizing steric clashes with the thiophene ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

  • δ 6.82 (d, J = 3.8 Hz, 1H, Thiophene H3)
  • δ 6.67 (d, J = 3.8 Hz, 1H, Thiophene H4)
  • δ 3.72 (t, J = 6.2 Hz, 2H, OCH₂)
  • δ 3.34 (s, 3H, OCH₃)
  • δ 2.68 (m, 4H, NCH₂ and CH₂N)

The deshielding of thiophene protons (δ > 6.6 ppm) confirms electron withdrawal by the bromine substituent. The methoxy group’s singlet at δ 3.34 ppm indicates free rotation about the C–O bond.

Infrared Spectroscopy (IR)

Absorption Band (cm⁻¹) Assignment
3320 N–H stretch (amine)
2915, 2850 C–H stretch (aliphatic)
1575 C=C (thiophene ring)
1250 C–O–C (methoxy)

The absence of strong absorption above 3400 cm⁻¹ rules out primary amine contaminants.

Mass Spectrometry (MS)

  • EI-MS (70 eV): m/z 316 [M]⁺ (100%), 318 [M+2]⁺ (97%, ⁷⁹Br/⁸¹Br isotope pattern)
  • Major fragments: 201 (C₅H₆BrNS⁺), 115 (C₄H₉NO⁺)

The base peak at m/z 201 corresponds to cleavage between the thiophene methylene and nitrogen atoms.

Comparative Molecular Geometry with Related Thiophene-containing Amines

Table 2: Geometric Comparison with Structural Analogues

Parameter (5-BrTh)MeNH₂ 4-(5-BrTh)butan-2-amine Diethyl 2-amino-5-arylthiophene
Thiophene S–C2 (Å) 1.71 1.70 1.72
C–N bond length (Å) 1.47 1.46 1.49
N–C–C–O dihedral (°) 178.3 N/A 179.1
H-bond distance (Å) 2.89 2.91 2.85

The methoxybutyl chain introduces greater conformational rigidity compared to simpler alkylamines, as evidenced by the near-linear N–C–C–O dihedral angle. π-Stacking interactions between thiophene rings are attenuated (3.54 Å interplanar spacing) relative to non-brominated analogues (3.38 Å), likely due to steric effects from the bromine substituent.

Substituent electronic effects manifest in altered bond polarization:

  • Bromine’s -I effect increases thiophene ring polarization (μ = 2.1 D vs. 1.6 D for unsubstituted analogues)
  • Methoxy group’s +M effect stabilizes the amine lone pair, reducing N–H acidity (pKₐ = 9.8 vs. 10.2 for non-methoxy analogues)

Properties

Molecular Formula

C10H16BrNOS

Molecular Weight

278.21 g/mol

IUPAC Name

N-[(5-bromothiophen-2-yl)methyl]-4-methoxybutan-1-amine

InChI

InChI=1S/C10H16BrNOS/c1-13-7-3-2-6-12-8-9-4-5-10(11)14-9/h4-5,12H,2-3,6-8H2,1H3

InChI Key

PYKBGZLZYBXFFA-UHFFFAOYSA-N

Canonical SMILES

COCCCCNCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Bromination and Alkylation Pathway

Step 1: Synthesis of 5-Bromo-2-methylthiophene

  • Method : Direct bromination of 2-methylthiophene using bromine (Br₂) or N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) at 0–25°C.
  • Reaction :
    $$
    \text{2-Methylthiophene} + \text{Br}_2 \rightarrow \text{5-Bromo-2-methylthiophene} + \text{HBr}
    $$
  • Yield : ~85–90% (extrapolated from similar bromination reactions in).

Step 2: Bromination of the Methyl Group

  • Method : Radical bromination of 5-bromo-2-methylthiophene using NBS and a radical initiator (e.g., AIBN) in CCl₄ under reflux.
  • Product : 5-Bromo-2-(bromomethyl)thiophene.
  • Conditions : 80°C, 12 hours.

Step 3: Nucleophilic Substitution with 4-Methoxybutylamine

  • Method : Reaction of 5-bromo-2-(bromomethyl)thiophene with 4-methoxybutylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C.
  • Reaction :
    $$
    \text{5-Bromo-2-(bromomethyl)thiophene} + \text{4-Methoxybutylamine} \rightarrow \text{Target Compound} + \text{HBr}
    $$
  • Base : Triethylamine (TEA) to neutralize HBr.
  • Yield : ~70–75% (based on analogous alkylation in).

Reductive Amination Pathway

Step 1: Synthesis of 5-Bromo-2-thiophenecarbaldehyde

  • Method : Oxidation of 5-bromo-2-methylthiophene using SeO₂ in dioxane under reflux.
  • Reaction :
    $$
    \text{5-Bromo-2-methylthiophene} + \text{SeO}2 \rightarrow \text{5-Bromo-2-thiophenecarbaldehyde} + \text{H}2\text{O}
    $$
  • Yield : ~65–70% (extrapolated from).

Step 2: Reductive Amination with 4-Methoxybutylamine

  • Method : Condensation of 5-bromo-2-thiophenecarbaldehyde with 4-methoxybutylamine in methanol, followed by reduction using NaBH₄ or hydrogenation (H₂/Pd-C).
  • Reaction :
    $$
    \text{5-Bromo-2-thiophenecarbaldehyde} + \text{4-Methoxybutylamine} \xrightarrow{\text{NaBH}_4} \text{Target Compound}
    $$
  • Conditions : Room temperature, 6–8 hours.
  • Yield : ~60–65% (based on similar reductive amination in).

Friedel-Crafts Acylation and Reduction

Step 1: Friedel-Crafts Acylation

  • Method : Reaction of 5-bromothiophene with 4-methoxybutyryl chloride in the presence of AlCl₃ in dichloromethane (DCM) at 0°C.
  • Product : 5-Bromo-2-(4-methoxybutyryl)thiophene.
  • Yield : ~75–80% (extrapolated from).

Step 2: Reduction to Amine

  • Method : Conversion of the ketone to the amine via reductive amination using 4-methoxybutylamine and NaBH₃CN in methanol.
  • Reaction :
    $$
    \text{5-Bromo-2-(4-methoxybutyryl)thiophene} + \text{4-Methoxybutylamine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound}
    $$
  • Yield : ~55–60% (based on).

Industrial-Scale Production

For large-scale synthesis, continuous flow reactors are employed to optimize yield and purity. Key parameters include:

  • Catalyst : Heterogeneous catalysts (e.g., Pd/C for hydrogenation steps).
  • Solvent Recovery : Ethanol or DCM recycled via distillation.
  • Purity : ≥98% (HPLC) after recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield Range
Bromination-Alkylation High scalability, minimal side reactions Requires handling hazardous brominating agents 70–75%
Reductive Amination Mild conditions, fewer steps Lower yields due to aldehyde instability 60–65%
Friedel-Crafts Direct acyl group introduction Sensitivity to moisture, AlCl₃ disposal 55–60%

Spectroscopic Characterization

  • IR (KBr) : Peaks at 3300 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=N stretch for intermediates), 690 cm⁻¹ (C-Br).
  • ¹H NMR (DMSO-d₆) : δ 6.8–7.2 (thiophene-H), δ 3.3–3.5 (OCH₃), δ 2.7–3.1 (N-CH₂).

Applications and Derivatives

The compound serves as a precursor for antimicrobial and antitumor agents, particularly in Schiff base derivatives and metal complexes. For example:

  • Schiff Base Synthesis : Condensation with aromatic aldehydes yields bioactive derivatives (e.g., antifungal agents).
  • Metal Complexation : Forms stable complexes with Cu(II) and Zn(II) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

(5-Bromothiophen-2-yl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The brominated thiophene ring can participate in various electronic interactions, while the methoxybutylamine chain can interact with biological receptors. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Position on Thiophene

  • (4-Bromothiophen-2-yl)methylamine (): Bromine at the 4-position of thiophene instead of 5. Molecular weight: 276.24 (vs. ~277–287 for the target compound, assuming similar alkyl chains).
  • (5-Bromothiophen-2-yl)methylamine hydrochloride (): Shorter methoxyethyl chain (vs. 4-methoxybutyl). Molecular weight (free base): ~250.1 (vs. ~265–275 for the target compound).

Alkyl Chain Variations

  • (4-Methoxybutyl)[1-(3-methylthiophen-2-yl)ethyl]amine (): Molecular formula: C₁₂H₂₁NOS; molecular weight: 227.37. Replaces bromine with a methyl group on thiophene, reducing molecular weight by ~80–90 Da. The methyl group’s electron-donating nature contrasts with bromine’s electron-withdrawing effect, which may influence electronic interactions in biological systems.
  • (4-bromothiophen-2-yl)methylamine () :

    • Molecular weight: 206.10.
    • The methylamine group (vs. 4-methoxybutyl) results in lower steric hindrance and reduced solubility in polar solvents.

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Key Substituents Notable Properties
(5-Bromothiophen-2-yl)methylamine (Hypothetical) C₁₀H₁₆BrNOS ~277.22 5-Br, 4-methoxybutyl High lipophilicity (logP ~2.5–3.5)
(4-Bromothiophen-2-yl)methylamine (1342775-18-1) C₁₁H₁₈BrNS 276.24 4-Br, 2-ethylbutyl Longer alkyl chain increases logP
(5-Bromothiophen-2-yl)methylamine (1645414-72-7) C₈H₁₃BrClNOS 286.62 (HCl salt) 5-Br, 2-methoxyethyl Higher solubility due to HCl salt
(4-Methoxybutyl)[1-(5-methylthiophen-2-yl)ethyl]amine (1247539-10-1) C₁₂H₂₁NOS 227.37 5-Me, 4-methoxybutyl Lower molecular weight, increased electron density

Biological Activity

The compound (5-Bromothiophen-2-yl)methylamine is a derivative of thiophene and amine, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) of this compound based on recent studies.

Synthesis

The synthesis of (5-Bromothiophen-2-yl)methylamine typically involves a multi-step process that includes the bromination of thiophene derivatives followed by amination reactions. The methods often utilize various reagents and conditions to optimize yield and purity.

Example Synthetic Route

  • Bromination : 5-Bromothiophene is prepared using bromine in a suitable solvent.
  • Amination : The brominated thiophene is reacted with 4-methoxybutylamine under controlled conditions to form the target compound.

Anticancer Activity

Recent studies have reported that compounds similar to (5-Bromothiophen-2-yl)methylamine exhibit significant anticancer properties. For instance, derivatives of thiophene have shown cytotoxic effects against various cancer cell lines, including:

  • A549 (lung cancer)
  • HCT-15 (colon cancer)
  • MCF7 (breast cancer)

In vitro assays demonstrated that these compounds can inhibit cell proliferation effectively, with IC50 values ranging from sub-micromolar to low micromolar concentrations.

Cell LineIC50 (μM)
A5490.02 - 8.4
HCT-150.05 - 10
MCF70.1 - 5

Antiviral Activity

Compounds with similar structures have also been investigated for antiviral properties. For example, some derivatives have shown efficacy against viruses such as:

  • HCV (Hepatitis C Virus)
  • HBV (Hepatitis B Virus)

These compounds are believed to inhibit viral replication through mechanisms that may involve interference with viral entry or replication processes.

Immunomodulatory Effects

The immunomodulatory potential of (5-Bromothiophen-2-yl)methylamine has been highlighted in studies focusing on its ability to modulate immune responses. Compounds in this class can enhance or suppress lymphocyte proliferation and cytokine production, making them candidates for treating autoimmune disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR of (5-Bromothiophen-2-yl)methylamine is crucial for optimizing its biological activity. Key factors influencing activity include:

  • Substituents on the thiophene ring : Bromine substitution enhances lipophilicity and biological interaction.
  • Alkyl chain length : The methoxybutyl group contributes to increased solubility and bioavailability.

Research indicates that modifications to these groups can significantly alter the compound's potency and selectivity against target cells.

Case Studies

  • Cytotoxicity Study : A study evaluated various thiophene derivatives against human cancer cell lines, revealing that modifications at the 5-position significantly impacted cytotoxicity.
  • Antiviral Screening : Another investigation screened a series of brominated thiophene derivatives against HCV, finding that certain compounds exhibited potent antiviral activity with minimal cytotoxic effects on host cells.

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